![molecular formula C22H19Cl2N3O3S B3008359 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 477848-69-4](/img/structure/B3008359.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a derivative of the 4(3H)-quinazolinimine family. Quinazolinimines are heterocyclic compounds that have shown a range of biological activities, including cytotoxic effects on certain cancer cell lines. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity due to the presence of the quinazolinimine core and various substituents that may influence its properties and reactivity.
Synthesis Analysis
The synthesis of 4(3H)quinazolinimines typically involves the reaction of (E)-N-(2-cyanophenyl)benzimidoyl chloride with substituted anilines, leading to the formation of C2, N3-substituted quinazoliniminium chlorides . This method provides a direct and flexible route to a variety of substituted 4(3H)quinazolinimines. Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate dichlorobenzyl and furylmethyl substituents.
Molecular Structure Analysis
The molecular structure of quinazolinimines is characterized by a bicyclic system containing nitrogen atoms at the 1 and 3 positions of the quinazoline ring. The presence of substituents such as dichlorobenzyl and furylmethyl groups can significantly affect the electronic distribution and steric hindrance within the molecule, potentially influencing its biological activity and interaction with biological targets. X-ray diffraction studies of related compounds provide insights into the three-dimensional arrangement of atoms and the geometry of the quinazoline core .
Chemical Reactions Analysis
Quinazolinimines can undergo various chemical reactions depending on their substituents. For instance, alkylation reactions can introduce sulfanyl groups into the quinazoline ring, as seen in the synthesis of 4-[(alkenylsulfanyl)quinazolines . Additionally, reactions with halogens can lead to cyclization and the formation of fused heterocyclic systems, such as thiazoloquinazolinium salts. These reactions demonstrate the reactivity of the quinazoline moiety and its potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinimines are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and furyl substituents can affect the compound's solubility, stability, and reactivity. The cytotoxic activity of quinazolinimines against cancer cell lines suggests that these compounds can penetrate cellular membranes and interact with intracellular targets, leading to apoptosis. The specific physical and chemical properties of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine would need to be determined experimentally, but its structural features suggest it may possess similar properties to those described in the literature .
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S/c1-28-19-9-14-18(10-20(19)29-2)26-22(27(21(14)25)11-13-5-4-8-30-13)31-12-15-16(23)6-3-7-17(15)24/h3-10,25H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOWDZFEYWKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

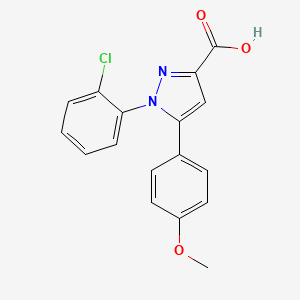
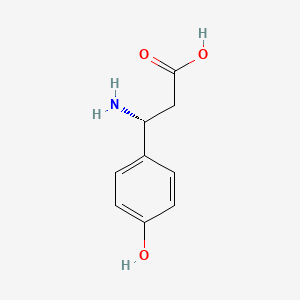
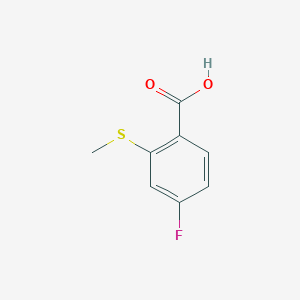
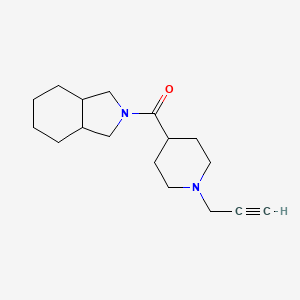
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
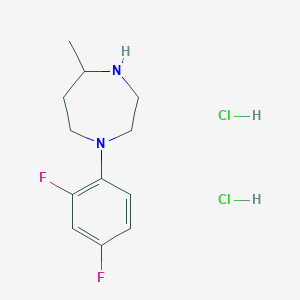



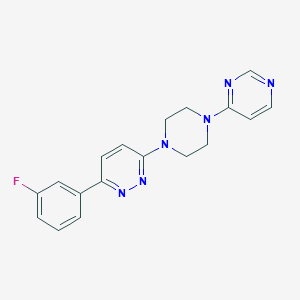

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)